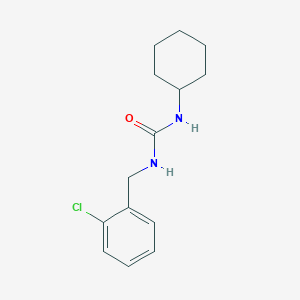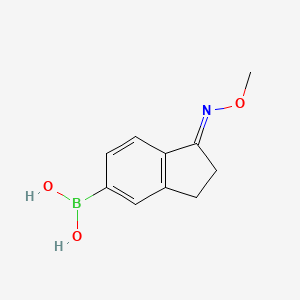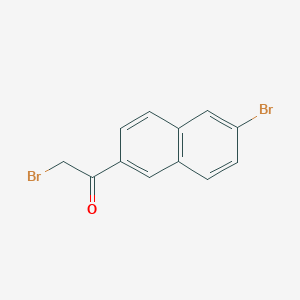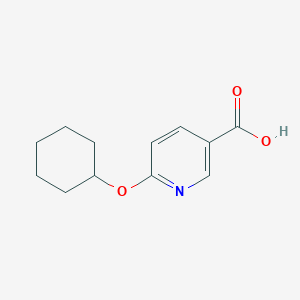
1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one
概要
説明
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines. Another method involves the aza-Michael addition between diamine and the in situ generated sulfonium salt .科学的研究の応用
FPPE has been studied for its potential to act as an inhibitor of certain enzymes. It has been shown to inhibit the enzyme diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the biosynthesis of triacylglycerols. FPPE has also been studied for its potential to act as an inhibitor of the enzyme serine/threonine kinase, which is involved in the regulation of cell proliferation and apoptosis. FPPE has been used in a variety of scientific studies to investigate the effects of enzyme inhibition on biological processes.
作用機序
Target of Action
The primary target of 1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound has been shown to be more selective towards ENT2 than ENT1 .
Mode of Action
This compound acts as an inhibitor of ENTs . It interacts with its targets, leading to a reduction in the uptake of uridine . The compound’s interaction with ENTs results in changes in the transport of nucleosides across the cell membrane .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which can impact various cellular processes that rely on nucleoside transport .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the uptake of uridine . This can affect various cellular processes that rely on nucleoside transport, potentially leading to changes in cell function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of ENTs, the compound’s primary target, is known to increase in acidic environments . Therefore, the compound’s action, efficacy, and stability might be influenced by the pH of its environment .
実験室実験の利点と制限
FPPE has several advantages for laboratory experiments. It is a relatively simple molecule to synthesize, and it can be synthesized in a few hours. FPPE is also a relatively stable molecule, which makes it suitable for long-term storage. FPPE is also a relatively low-cost molecule, making it an attractive option for laboratory experiments. However, FPPE also has some limitations. It is a relatively large molecule, which makes it difficult to transport and solubilize in water. Additionally, FPPE is not as potent as some other inhibitors, making it less effective for certain types of experiments.
将来の方向性
There are several potential future directions for the use of FPPE in scientific research. First, FPPE could be used to study the effects of enzyme inhibition on other biological processes, such as gene expression and cell signaling. Second, FPPE could be used to develop new inhibitors of enzymes with therapeutic potential. Third, FPPE could be used to develop new drugs or drug delivery systems. Fourth, FPPE could be used to study the structure and function of enzymes. Finally, FPPE could be used to study the effects of enzyme inhibition on different cell types, such as cancer cells.
Safety and Hazards
特性
IUPAC Name |
(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c20-17-8-4-5-9-18(17)21-12-14-22(15-13-21)19(23)11-10-16-6-2-1-3-7-16/h1-11H,12-15H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMJWRTVNYLVFW-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155986 | |
| Record name | 2-Propen-1-one, 1-[4-(2-fluorophenyl)-1-piperazinyl]-3-phenyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427863-79-3 | |
| Record name | 2-Propen-1-one, 1-[4-(2-fluorophenyl)-1-piperazinyl]-3-phenyl-, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427863-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 1-[4-(2-fluorophenyl)-1-piperazinyl]-3-phenyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde](/img/structure/B3037613.png)




![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)


![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)
